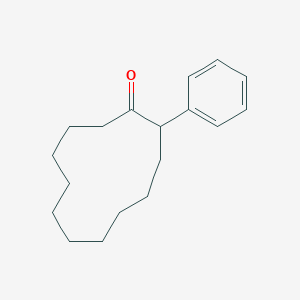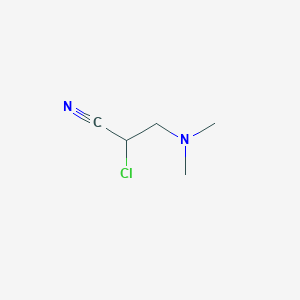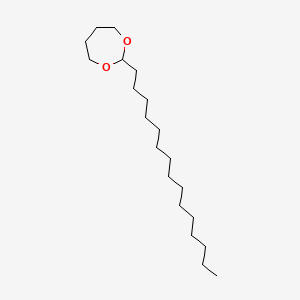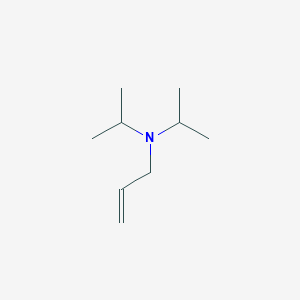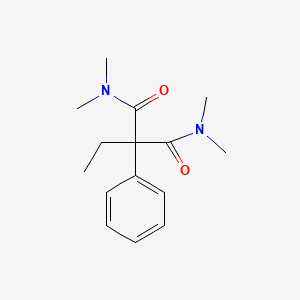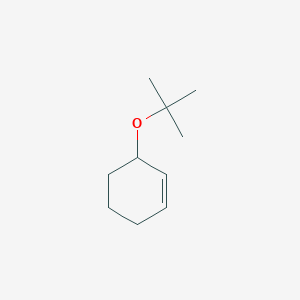
Tert-butyl cyclohex-2-en-1-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cyclohex-2-en-1-yl ether is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexene ring substituted with a tert-butyl group and an ether linkage. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl cyclohex-2-en-1-yl ether can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-en-1-ol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ether compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl cyclohex-2-en-1-yl ether undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Substituted ethers
Aplicaciones Científicas De Investigación
Tert-butyl cyclohex-2-en-1-yl ether finds applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of tert-butyl cyclohex-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyl cyclohexan-1-ol, 4-tert-: Similar structure with a hydroxyl group instead of an ether linkage.
2-tert-Butylcyclohexanone: Contains a ketone group instead of an ether linkage.
Uniqueness
Tert-butyl cyclohex-2-en-1-yl ether is unique due to its ether linkage combined with a cyclohexene ring, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
40648-13-3 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]cyclohexene |
InChI |
InChI=1S/C10H18O/c1-10(2,3)11-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |
Clave InChI |
RQIDXWBKLQKAPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
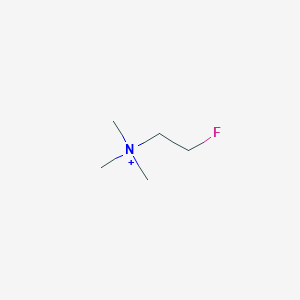
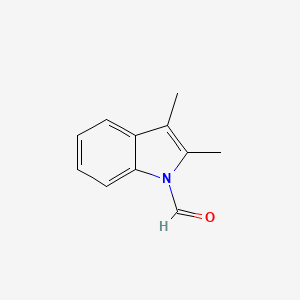
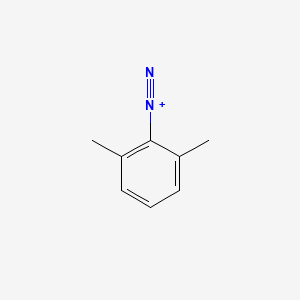
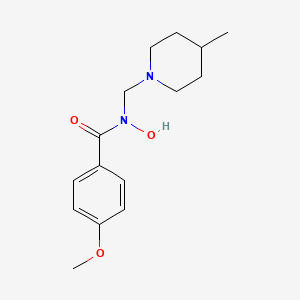
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

